(r)-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol

Description

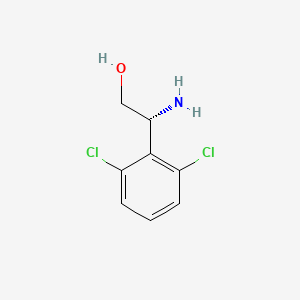

(R)-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol (CAS: 150806-18-1) is a chiral amino alcohol with the molecular formula C₈H₉Cl₂NO and a molecular weight of 206.07 g/mol . Its structure features a 2,6-dichlorophenyl group attached to a β-amino ethanol backbone, with the (R)-enantiomer being the stereospecific form of interest. This compound is primarily utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and proteolysis-targeting chimeras (PROTACs) .

Key physicochemical properties include:

- Hazard Profile: Limited hazard data are available, though precautionary measures (e.g., avoiding inhalation or skin contact) are advised .

Properties

Molecular Formula |

C8H9Cl2NO |

|---|---|

Molecular Weight |

206.07 g/mol |

IUPAC Name |

(2R)-2-amino-2-(2,6-dichlorophenyl)ethanol |

InChI |

InChI=1S/C8H9Cl2NO/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m0/s1 |

InChI Key |

ZHLDOQUAIYQCBT-ZETCQYMHSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)[C@H](CO)N)Cl |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(CO)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, 2,6-dichloroacetophenone, followed by amination. One common method is the catalytic hydrogenation of 2,6-dichloroacetophenone using a chiral catalyst to obtain the desired enantiomer . Another approach involves the use of boronic esters and subsequent amination .

Industrial Production Methods

Industrial production of ®-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol often employs large-scale catalytic hydrogenation processes. These methods are optimized for high yield and enantiomeric purity, utilizing advanced chiral catalysts and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to remove the hydroxyl group, forming an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions employed .

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in asymmetric synthesis .

Biology

In biological research, this compound is utilized in the study of enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it a valuable tool for investigating stereospecific processes in biological systems .

Medicine

Medically, ®-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol is explored for its potential therapeutic effects. It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders .

Industry

Industrially, this compound is employed in the production of agrochemicals and specialty chemicals. Its reactivity and chiral properties make it suitable for various applications in chemical manufacturing .

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups facilitate binding to active sites, influencing the activity of target proteins. This compound can modulate biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern: Chlorine Position and Electronic Effects

(S)-2-Amino-2-(2,4-Dichlorophenyl)ethan-1-ol

For example:

- Collagenase Inhibition : The 2,4-dichloro analog exhibits an IC₅₀ of 1.48 mM , slightly higher than the 2,6-dichloro variant (1.31 mM) .

- Binding Interactions : Docking studies reveal weaker hydrogen bonding (2.202 Å vs. 1.961 Å) and π-π interactions (4.127 Å vs. 4.249 Å) compared to the 2,6-dichloro derivative, likely due to steric and electronic differences .

(S)-2-Amino-2-(3-Chlorophenyl)ethan-1-ol

Used in PROTAC synthesis , this compound substitutes a single chlorine at the 3-position on the phenyl ring. Key distinctions include:

- Stereochemistry : The (S)-enantiomer may exhibit divergent binding in chiral environments compared to the (R)-form.

- Biological Role: Serves as a linker in PROTACs, where reduced steric bulk (monochloro vs. dichloro) may enhance molecular flexibility .

Halogen Variation: Fluorine vs. Chlorine

(R)-2-Amino-2-(2,6-Difluorophenyl)ethan-1-ol Hydrochloride (CAS: 2323061-55-6)

This analog replaces chlorine with fluorine atoms, altering electronic and solubility properties:

Functional Group Modifications: Amino Acids vs. Ethanol Derivatives

(S)-2-Amino-2-(2,6-Dichlorobenzyl)pent-4-ynoic Acid

Comparative Data Table

Key Research Findings

Substituent Position : The 2,6-dichloro configuration optimizes binding interactions (e.g., shorter hydrogen bonds, stronger π-π stacking) compared to 2,4-dichloro analogs, enhancing inhibitory potency .

Functional Group Impact: Ethanol derivatives (e.g., the target compound) prioritize synthetic versatility, while amino acid analogs (e.g., pent-4-ynoic acids) emphasize enzymatic inhibition .

Biological Activity

(R)-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol is a chiral compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, making it a valuable compound for research into therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

- Chirality : The presence of an amino group and a hydroxyl group attached to a carbon atom that is also connected to a dichlorophenyl group.

- Molecular Formula : CHClN\O

- Molecular Weight : 219.09 g/mol

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in biological systems. The hydroxyl and amino groups facilitate binding to active sites on proteins, influencing their activity. This interaction can modulate various biochemical pathways, leading to its observed effects.

Key Mechanisms:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can act as a ligand for specific receptors, affecting signal transduction.

Biological Activity and Therapeutic Potential

Research indicates that this compound has potential applications in treating neurological disorders and other conditions. The compound has been investigated for its role in:

- Anticancer Activity : Studies have shown that it can decrease the viability of cancer cells while maintaining lower toxicity towards healthy cells. For example, in vitro studies on MCF7 (breast cancer) and MCF10A (non-cancerous) cell lines demonstrated significant reductions in MCF7 cell viability without affecting MCF10A cells adversely .

| Compound | Cell Line | Concentration | Viability Reduction (%) |

|---|---|---|---|

| This compound | MCF7 | 50 µM | 40% (after 48h) |

| This compound | MCF10A | 50 µM | No significant change |

Case Studies

- Anticancer Studies : A study investigated the effects of various derivatives of this compound on cancer cell lines. The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .

- Neuroprotective Effects : Research has highlighted the potential neuroprotective effects of this compound against neurodegenerative diseases. Its ability to modulate neurotransmitter systems suggests it could be beneficial in treating conditions like Parkinson's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.